molecular formula C18H20ClN3O4S B3003007 N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide CAS No. 1251685-03-6

N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

Cat. No. B3003007
CAS RN: 1251685-03-6
M. Wt: 409.89
InChI Key: OOOGVTAHDNLYSG-UHFFFAOYSA-N
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Description

The compound "N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities, such as opioid kappa agonists and anticancer properties.

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions has been described, indicating that the structural variations at the carbon adjacent to the amide nitrogen (C1) significantly affect the biological activity of these compounds . Another study focused on the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, using chiral amino acids to introduce different alkyl and aryl substituents, which resulted in compounds with potent opioid kappa agonist properties .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using conformational analysis, which suggests that the biological activity is influenced by the ability of the compounds to adopt a specific conformation similar to known agonists . Additionally, the crystal structures of some C,N-disubstituted acetamides have been determined, revealing the importance of intermolecular interactions such as hydrogen bonds and halogen-π interactions in the stabilization of the crystal structure .

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving the compound , they do discuss the reactivity of similar molecules. For instance, the amidification process has been used to synthesize N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are potential antiallergic agents . This suggests that the compound of interest may also undergo similar reactions to form derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including LCMS, IR, and NMR spectroscopy . Vibrational spectroscopic signatures have been obtained for an antiviral active molecule, providing insights into the effects of rehybridization and hyperconjugation on the molecule's stability . These studies indicate that the physical and chemical properties of the compound could be similarly characterized to understand its stability and reactivity.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c19-15-5-3-14(4-6-15)11-20-17(23)13-21-12-16(7-8-18(21)24)27(25,26)22-9-1-2-10-22/h3-8,12H,1-2,9-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOGVTAHDNLYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

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